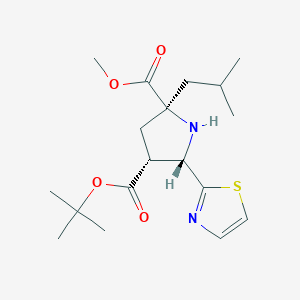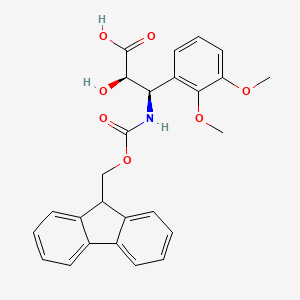
Hidrocloruro de 5-Piperazin-1-il-1,6-naftiridina
Descripción general
Descripción
5-Piperazin-1-yl-1,6-naphthyridine hydrochloride is a chemical compound with the CAS Number: 1171412-23-9 . It has a molecular weight of 250.73 and its IUPAC name is 5-(1-piperazinyl)[1,6]naphthyridine hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride is 1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride include a molecular weight of 250.73 .Mecanismo De Acción
The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. This inhibition of the enzyme can lead to an increase in the bioavailability of drugs and other compounds, as well as an increase in the duration of their effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride have not been extensively studied. However, in vitro studies have shown that the compound can inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. This inhibition of the enzyme can lead to an increase in the bioavailability of drugs and other compounds, as well as an increase in the duration of their effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Piperazin-1-yl-1,6-naphthyridine hydrochloride is a relatively stable compound and is easy to synthesize in the laboratory. It is also relatively inexpensive, making it an attractive option for use in laboratory experiments. However, it is important to note that the compound is toxic and should be handled with care. In addition, it is important to note that the compound has not been extensively studied, and its effects on humans and other organisms are not yet fully understood.
Direcciones Futuras
There is still much to be learned about the effects of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride on humans and other organisms. Further studies are needed to determine the precise mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further studies are needed to investigate the potential toxicity of the compound and its effects on the environment. Finally, further studies are needed to investigate the potential of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de naftiridina, incluido el hidrocloruro de 5-Piperazin-1-il-1,6-naftiridina, han mostrado promesa en la investigación anticancerígena. Han sido evaluados por su efectividad contra varias líneas celulares cancerosas, lo que indica un potencial como agentes terapéuticos .
Propiedades Antimicrobianas
Estos compuestos también exhiben actividades antimicrobianas, que podrían aprovecharse en el desarrollo de nuevos antibióticos o antisépticos para combatir las cepas resistentes de bacterias .
Aplicaciones Antivirales
La capacidad de los derivados de naftiridina para inhibir el VIH-1 los hace valiosos en la investigación de fármacos antivirales. Sus características estructurales se analizan para mejorar la afinidad de unión y la eficacia contra las infecciones virales .
Usos Analgésicos y Antiinflamatorios
La investigación sugiere que los compuestos de naftiridina pueden usarse para desarrollar nuevos medicamentos para el alivio del dolor y medicamentos antiinflamatorios, expandiendo las opciones de tratamiento en estas áreas .
Investigación Neurológica
Estos derivados tienen efectos sobre el sistema nervioso central, lo que podría conducir a nuevos tratamientos para trastornos neurológicos o conocimientos sobre la función nerviosa .
Impacto en el Sistema Cardiovascular
El impacto en el sistema cardiovascular por los alcaloides de naftiridina abre vías de investigación en el tratamiento y prevención de enfermedades cardíacas .
Efectos Psicotropos
Sus efectos psicotropos los convierten en candidatos interesantes para el desarrollo de medicamentos psiquiátricos, ofreciendo potencialmente nuevas terapias para las afecciones de salud mental .
Safety and Hazards
Propiedades
IUPAC Name |
5-piperazin-1-yl-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBBUXXWUUPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1388145.png)
![5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1388146.png)
![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)

![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1388150.png)
![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)

![Ethyl 1-{[(tert-butoxycarbonyl)(2-chloroethyl)amino]sulfonyl}-4-piperidinecarboxylate](/img/structure/B1388155.png)